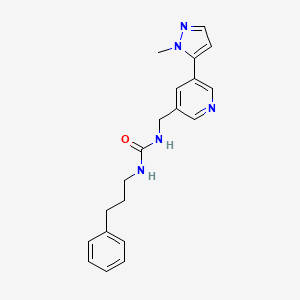

1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This would include the IUPAC name, other names, and a brief overview of the compound.

Synthesis Analysis

This would detail how the compound is synthesized, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis

This would involve looking at the compound’s molecular structure, including its atomic arrangement and any functional groups.Chemical Reactions Analysis

This would involve studying the reactions the compound undergoes, including its reactivity and what products it forms.Physical And Chemical Properties Analysis

This would involve looking at properties like melting point, boiling point, solubility, and spectral data.Wissenschaftliche Forschungsanwendungen

Hydrogel Morphology and Rheology Tuning

Research indicates the potential of urea derivatives in tuning the physical properties of low molecular weight hydrogels through anion interaction. A specific study highlighted how 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels with varied rheology and morphology, dependent on the anion identity. This finding suggests a pathway for adjusting the gels' physical characteristics by anion choice, offering a novel approach to customizing hydrogel properties for various applications (Lloyd & Steed, 2011).

Intramolecular Hydrogen Bonding and Cytosine Complexation

Another research avenue explores the effects of substituents on urea derivatives regarding intramolecular hydrogen bonding and cytosine complexation. Studies on pyrid-2-yl ureas reveal their ability to bind cytosine with significant binding constants, influenced by electron-withdrawing substituents. This suggests urea derivatives' potential in molecular recognition and binding applications, contributing to understanding biomolecular interactions and developing novel biochemical tools (Chien et al., 2004).

Anticancer Agent Development

Derivatives of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea have been synthesized and evaluated for their anticancer activities, demonstrating significant antiproliferative effects on various cancer cell lines. This research underscores the potential of such compounds as new anticancer agents, highlighting their role in medicinal chemistry for developing targeted cancer therapies (Feng et al., 2020).

Antimicrobial Activity of Heterocyclic Compounds

Research into novel heterocyclic compounds containing sulfonamido moieties, including urea derivatives, indicates their suitability as antibacterial agents. The study showcases the synthesis and antibacterial evaluation of these compounds, highlighting their high activity against various microorganisms. This suggests the potential of urea derivatives in the development of new antibacterial drugs, addressing the growing need for effective antimicrobial therapies (Azab et al., 2013).

Safety And Hazards

This would involve looking at any safety precautions that need to be taken when handling the compound, as well as any potential hazards it poses.

Zukünftige Richtungen

This would involve looking at potential future research directions, such as new reactions the compound could undergo, or new applications it could have in fields like medicine or materials science.

Eigenschaften

IUPAC Name |

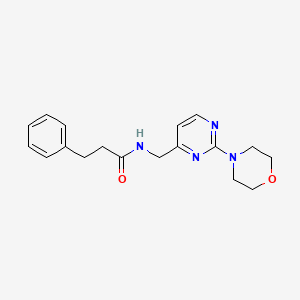

1-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(3-phenylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c1-25-19(9-11-24-25)18-12-17(13-21-15-18)14-23-20(26)22-10-5-8-16-6-3-2-4-7-16/h2-4,6-7,9,11-13,15H,5,8,10,14H2,1H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDKXRNIDYOTHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)NCCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4Z)-5-tert-butyl-4-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-2-phenylpyrazol-3-one](/img/structure/B2701428.png)

![1-(6-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/no-structure.png)

![2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}phenol](/img/structure/B2701432.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2701434.png)

![3-[Chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazin-6-yl 5-(trifluoromethyl)-2-pyridinyl sulfide](/img/structure/B2701435.png)

![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2701438.png)

![[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2701442.png)